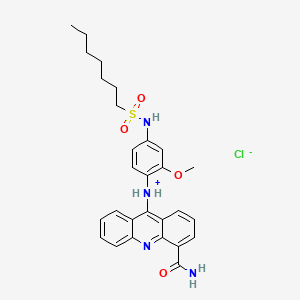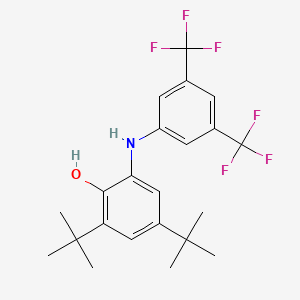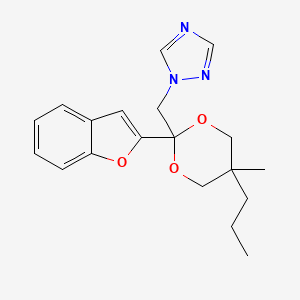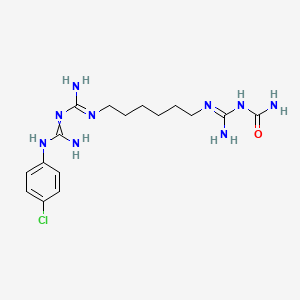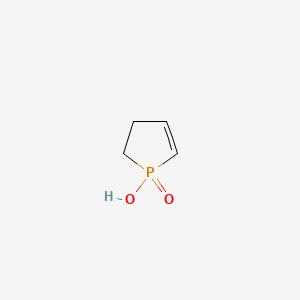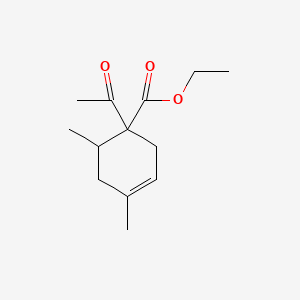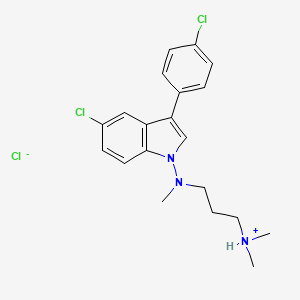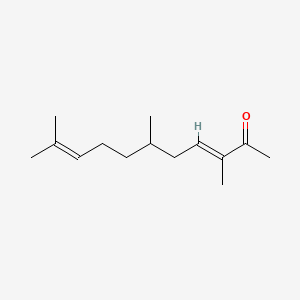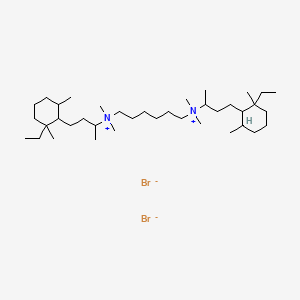
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) is a complex organic compound with a unique structure. It is characterized by the presence of multiple cyclohexyl groups and ammonium ions, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) typically involves multiple steps. The process begins with the preparation of the cyclohexyl intermediates, followed by the introduction of the ammonium groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dichloride): Similar in structure but with chloride ions instead of bromide.
Ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, diiodide): Contains iodide ions instead of bromide.
Uniqueness
The uniqueness of ammonium, hexamethylenebis((3-((2,6-dimethyl-2-ethyl)cyclohexyl)-1-methyl)propyl)bis(dimethyl-, dibromide, hemihydrate) lies in its specific combination of functional groups and the presence of bromide ions. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
66967-69-9 |
|---|---|
Fórmula molecular |
C38H78Br2N2 |
Peso molecular |
722.8 g/mol |
Nombre IUPAC |
4-(2-ethyl-2,6-dimethylcyclohexyl)butan-2-yl-[6-[4-(2-ethyl-2,6-dimethylcyclohexyl)butan-2-yl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C38H78N2.2BrH/c1-13-37(7)27-19-21-31(3)35(37)25-23-33(5)39(9,10)29-17-15-16-18-30-40(11,12)34(6)24-26-36-32(4)22-20-28-38(36,8)14-2;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2 |
Clave InChI |
BELGWIWNSQDBHA-UHFFFAOYSA-L |
SMILES canónico |
CCC1(CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)CC)C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

